molecular formula C9H8N2O4S B12870180 2-Acetylbenzo[d]oxazole-5-sulfonamide

2-Acetylbenzo[d]oxazole-5-sulfonamide

Cat. No.: B12870180
M. Wt: 240.24 g/mol
InChI Key: OBNDBLIWVMWESZ-UHFFFAOYSA-N
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Description

2-Acetylbenzo[d]oxazole-5-sulfonamide is a heterocyclic compound that features both benzoxazole and sulfonamide functional groups. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anti-inflammatory properties. The presence of the acetyl group further enhances its chemical reactivity and potential for derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylbenzo[d]oxazole-5-sulfonamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. For example, the reaction of 2-aminophenol with acetic anhydride can yield 2-acetylbenzoxazole.

    Sulfonamide Formation: The introduction of the sulfonamide group can be achieved by reacting the benzoxazole derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step typically requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as metal catalysts or ionic liquids can be employed to improve reaction rates and selectivity. Solvent-free conditions or green chemistry approaches may also be utilized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the sulfonamide group can yield amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield 2-carboxybenzo[d]oxazole-5-sulfonamide, while reduction of the sulfonamide group can produce 2-acetylbenzo[d]oxazole-5-amine.

Scientific Research Applications

2-Acetylbenzo[d]oxazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

    Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications in treating inflammatory diseases.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetylbenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function. This inhibition can lead to antimicrobial effects by preventing the synthesis of essential bacterial components. The acetyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylbenzoxazole: Lacks the sulfonamide group, which reduces its antimicrobial activity.

    Benzoxazole-5-sulfonamide:

    2-Acetylbenzo[d]thiazole-5-sulfonamide: Contains a sulfur atom in place of the oxygen in the benzoxazole ring, which can alter its chemical properties and biological activity.

Uniqueness

2-Acetylbenzo[d]oxazole-5-sulfonamide is unique due to the combination of the benzoxazole and sulfonamide functional groups, which confer both antimicrobial and anti-inflammatory properties. The presence of the acetyl group further enhances its versatility in chemical reactions and potential for derivatization.

Properties

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

2-acetyl-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C9H8N2O4S/c1-5(12)9-11-7-4-6(16(10,13)14)2-3-8(7)15-9/h2-4H,1H3,(H2,10,13,14)

InChI Key

OBNDBLIWVMWESZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)S(=O)(=O)N

Origin of Product

United States

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